1-Bromo-2-(chloromethyl)-3,5-dimethoxybenzene
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Overview
Description
1-Bromo-2-(chloromethyl)-3,5-dimethoxybenzene is an organic compound with the molecular formula C9H10BrClO2. It is a derivative of benzene, featuring bromine, chlorine, and methoxy substituents. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(chloromethyl)-3,5-dimethoxybenzene typically involves the bromination and chloromethylation of 3,5-dimethoxytoluene. The process can be summarized as follows:
Bromination: 3,5-dimethoxytoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position relative to the methoxy groups.
Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(chloromethyl)-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Products include 2-(hydroxymethyl)-3,5-dimethoxybenzene, 2-(aminomethyl)-3,5-dimethoxybenzene, etc.
Oxidation: Products include 2-(chloromethyl)-3,5-dimethoxybenzaldehyde or 2-(chloromethyl)-3,5-dimethoxybenzoic acid.
Reduction: Products include 3,5-dimethoxytoluene.
Scientific Research Applications
1-Bromo-2-(chloromethyl)-3,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its reactivity and ability to form various bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(chloromethyl)-3,5-dimethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-donating methoxy groups and electron-withdrawing halogens creates a unique electronic environment, facilitating various chemical transformations. The compound can interact with molecular targets such as enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
1-Bromo-2-chlorobenzene: Lacks the methoxy groups, resulting in different reactivity and applications.
2-Bromo-1-chloro-3,5-dimethoxybenzene: Similar structure but with different positions of the halogen atoms.
3,5-Dimethoxybenzyl chloride: Lacks the bromine atom, affecting its chemical behavior.
Properties
Molecular Formula |
C9H10BrClO2 |
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Molecular Weight |
265.53 g/mol |
IUPAC Name |
1-bromo-2-(chloromethyl)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10BrClO2/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
CVLPILICQMIFNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)CCl)OC |
Origin of Product |
United States |
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